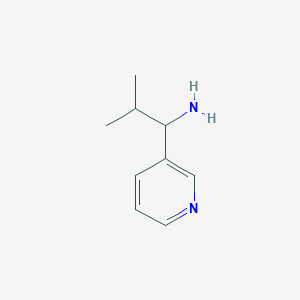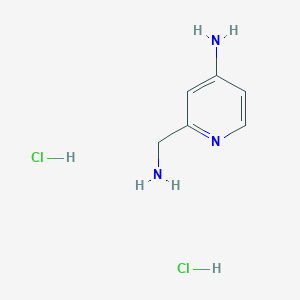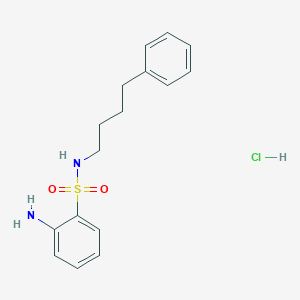
2-甲基-1-(3-吡啶基)-1-丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-pyridyl)-1-propylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted at the 3-position with a propylamine group, which is further substituted with a methyl group at the 2-position
科学研究应用
2-Methyl-1-(3-pyridyl)-1-propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
The primary target of 2-Methyl-1-(3-pyridyl)-1-propylamine, also known as metyrapone, is the enzyme 11-beta-hydroxylase in the adrenal cortex . This enzyme plays a crucial role in the biosynthesis of corticosteroids, including cortisol and corticosterone .
Mode of Action
Metyrapone acts by inhibiting the 11-beta-hydroxylation reaction, a key step in corticosteroid synthesis . By blocking this reaction, metyrapone reduces the production of cortisol and corticosterone . This leads to an increase in the production of adrenocorticotropic hormone (ACTH) by the pituitary gland due to the removal of the inhibitory feedback mechanism exerted by cortisol .
Biochemical Pathways
The inhibition of the 11-beta-hydroxylation reaction by metyrapone disrupts the normal biosynthesis of corticosteroids . This results in a marked increase in the secretion of the immediate precursors of cortisol and corticosterone, namely 11-desoxycortisol and desoxycorticosterone . These precursors are weak suppressors of ACTH release, leading to an elevation of these steroids in the plasma and their metabolites in the urine .
Pharmacokinetics
Metyrapone is rapidly and well absorbed when administered orally . Peak plasma concentrations are usually reached 1 hour after administration . The major biotransformation of metyrapone is the reduction of the ketone to metyrapol, an active alcohol metabolite . Metyrapone is rapidly eliminated from the plasma, with a mean terminal elimination half-life of 1.9 hours . After administration, a portion of the dose is excreted in the urine in the form of metyrapone and metyrapol .
Result of Action
The inhibition of corticosteroid synthesis by metyrapone leads to a decrease in the levels of cortisol and corticosterone . This results in an increase in the production of ACTH by the pituitary gland, leading to an elevation of the precursors of cortisol and corticosterone in the plasma and their metabolites in the urine .
Action Environment
安全和危害
Metyrapone may cause acute adrenal insufficiency . It may also cause dizziness, sedation, skin irritation, and respiratory irritation . It is classified as Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system .
未来方向
生化分析
Cellular Effects
It’s potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-pyridyl)-1-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is commercially available.
Alkylation: The pyridine is alkylated at the 3-position using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.
Amination: The resulting 3-(3-chloropropyl)pyridine is then subjected to amination using ammonia or an amine source to introduce the propylamine group.
Methylation: Finally, the compound is methylated at the 2-position using a methylating agent like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-1-(3-pyridyl)-1-propylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions
2-Methyl-1-(3-pyridyl)-1-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of 2-Methyl-1-(3-pyridyl)-1-propylamine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2-Methyl-1-(2-pyridyl)-1-propylamine: Similar structure but with the propylamine group at the 2-position.
3-Methyl-1-(3-pyridyl)-1-propylamine: Similar structure but with the methyl group at the 3-position.
2-Methyl-1-(4-pyridyl)-1-propylamine: Similar structure but with the propylamine group at the 4-position.
Uniqueness
2-Methyl-1-(3-pyridyl)-1-propylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and propylamine groups can affect the compound’s interaction with molecular targets, making it distinct from its analogs.
属性
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFGVEKRYFDMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![3-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2508363.png)




![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinoxaline](/img/structure/B2508373.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
